molecular formula C19H21N3O2S B319280 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide

2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide

Cat. No.: B319280
M. Wt: 355.5 g/mol
InChI Key: AVEPIRUGHKMVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide is a compound belonging to the benzamides class. Benzamides are known for their diverse applications in medicinal chemistry and material science .

Scientific Research Applications

2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the context of its application .

Comparison with Similar Compounds

Compared to other benzamides, 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide stands out due to its unique structural features and reactivity. Similar compounds include other benzamide derivatives, which may have different substituents on the benzene ring or variations in the amide linkage .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(3-methylbutanoylcarbamothioylamino)-N-phenylbenzamide

InChI

InChI=1S/C19H21N3O2S/c1-13(2)12-17(23)22-19(25)21-16-11-7-6-10-15(16)18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,20,24)(H2,21,22,23,25)

InChI Key

AVEPIRUGHKMVQU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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